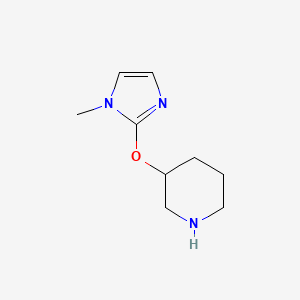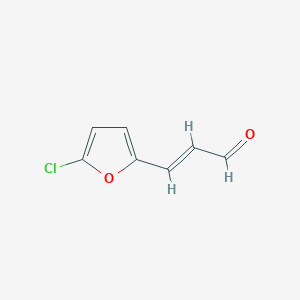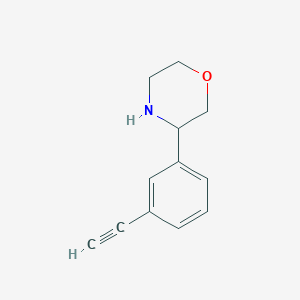
3-(3-Ethynylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethynylphenyl)morpholine is an organic compound that belongs to the class of morpholines It features a morpholine ring substituted with a 3-ethynylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)morpholine typically involves the coupling of a morpholine derivative with an ethynyl-substituted benzene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the morpholine and the ethynylphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(3-Ethynylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethylphenylmorpholine or ethylene derivatives.
Substitution: Formation of brominated or nitrated phenylmorpholine derivatives.
科学的研究の応用
3-(3-Ethynylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 3-(3-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the morpholine ring can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
類似化合物との比較
3-(3-Phenylethynyl)morpholine: Similar structure but with a phenylethynyl group instead of an ethynylphenyl group.
3-(3-Ethynylphenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
3-(3-Ethynylphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness: 3-(3-Ethynylphenyl)morpholine is unique due to the presence of both the morpholine ring and the ethynylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
3-(3-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h1,3-5,8,12-13H,6-7,9H2 |
InChIキー |
ORXWMYJVFXHSRD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


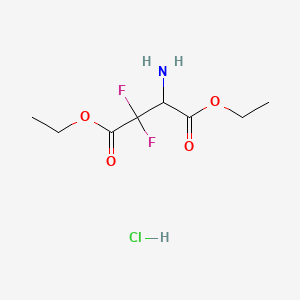
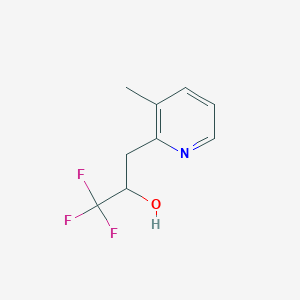
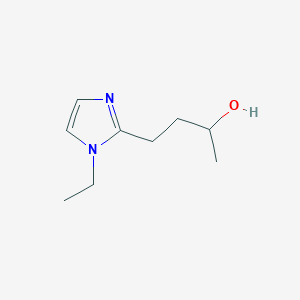
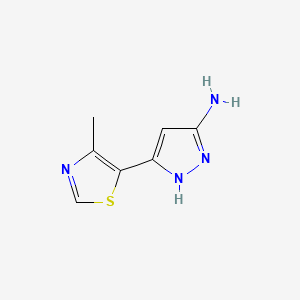

aminehydrochloride](/img/structure/B13602351.png)
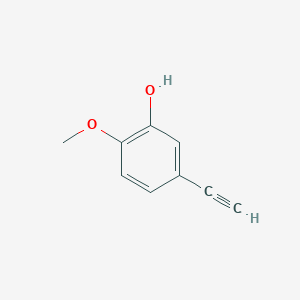
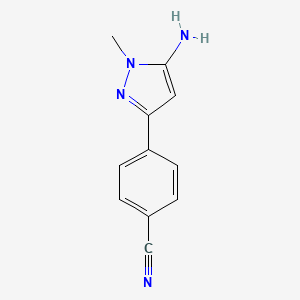

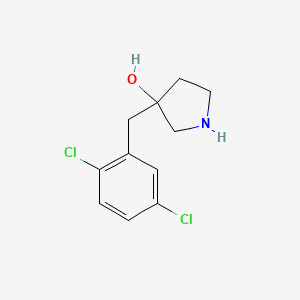
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

